Physicochemical properties of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol
Physicochemical properties of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol
Executive Summary: The "Masked" Scaffold
(4-Fluoro-5-methoxy-2-nitrophenyl)methanol is a highly specialized aromatic building block. In the landscape of medicinal chemistry, it serves a dual function: it is a photocleavable protecting group (PPG) precursor and a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs).
Its molecular architecture features a "push-pull" electronic system—the electron-withdrawing nitro group (
This guide provides a comprehensive technical analysis of the compound, moving beyond simple data listing to the methodologies required for its rigorous characterization and application in drug development.
Molecular Architecture & Theoretical Profiling
Before handling the physical substance, researchers must understand the theoretical boundaries defined by its structure.
2.1 Structural Analysis
-
Position 1: Hydroxymethyl (
) – The reactive "handle" for esterification or halogenation. -
Position 2: Nitro (
) – Provides ortho-activation for photocleavage; precursor to the aniline pharmacophore. -
Position 4: Fluoro (
) – Metabolic blocker; modulates lipophilicity. -
Position 5: Methoxy (
) – Electron donor; solubilizing group.
2.2 Calculated Physicochemical Properties
Note: Values below are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the specific isomer, serving as a baseline for experimental validation.
| Property | Predicted Value | Significance in Protocol Design |
| Molecular Weight | 201.15 g/mol | Mass spectrometry quantification target ( |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderately lipophilic. Requires organic mobile phases (MeCN/MeOH) for HPLC. |
| pKa (Acidic) | ~13.5 (Alcohol) | The benzylic alcohol is weakly acidic; stable in neutral/mildly basic buffers. |
| H-Bond Donors | 1 | Hydroxyl group interaction; implies potential for crystal polymorphism. |
| H-Bond Acceptors | 5 | High capacity for solvent interaction (DMSO, DMF). |
| Polar Surface Area | ~75 Ų | Good membrane permeability prediction (Rule of 5 compliant). |
Physicochemical Characterization Protocols
As this compound is often synthesized in-house or sourced as a custom intermediate, "datasheet" values are often unreliable. The following protocols are designed to generate self-validating data.
3.1 Solubility Profiling (Thermodynamic)
Objective: Determine precise solubility limits for formulation and reaction solvent selection.
-
Solvents: Water, Methanol, DMSO, Dichloromethane (DCM), Ethyl Acetate.
-
Protocol:
-
Add excess solid to 1 mL of solvent in a sealed HPLC vial.
-
Agitate at 25°C for 24 hours (equilibrium).
-
Filter supernatant (0.22 µm PTFE).
-
Analyze via HPLC-UV (254 nm) against a standard curve.
-
-
Expected Outcome:
-
Water:[4] < 0.5 mg/mL (Poor).
-
DCM/Ethyl Acetate: > 50 mg/mL (Excellent).
-
DMSO: > 100 mg/mL (Ideal for stock solutions).
-
3.2 Thermal Analysis (DSC/TGA)
Objective: Differentiate between solvates, polymorphs, and degradation events.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Method: Heat from 30°C to 250°C at 10°C/min under
purge. -
Critical Observation:
-
Endotherm (Melting): Expect a sharp peak in the range of 115°C – 135°C (based on structural analogs like 4,5-dimethoxy-2-nitrobenzyl alcohol).
-
Exotherm (Decomposition): Nitro-aromatics are energetic. Watch for exothermic onset >200°C. Safety Warning: Do not seal hermetically if decomposition is suspected.
-
Synthetic Pathways & Impurity Profiling
Understanding how the molecule is made reveals the impurities you must screen for.
4.1 Synthesis Logic
The most robust route typically involves the nitration of the corresponding benzoic acid derivative, followed by reduction to the alcohol.
Figure 1: Synthetic logic flow identifying the origin of critical impurities (A and B) that must be monitored via HPLC.
4.2 Critical Impurities
-
Regioisomers: Nitration might occur at the 6-position (less likely due to sterics/electronics, but possible).
-
Over-reduction: Reduction of the nitro group to an aniline (check for amine signals in NMR/MS).
-
Benzyl Halides: If synthesized via benzyl bromide hydrolysis, residual halogenated species are genotoxic impurities (GTIs).
Reactivity & Applications
5.1 As a Photocleavable Protecting Group (PPG)
The o-nitrobenzyl system is photosensitive. Upon UV irradiation (365 nm), this molecule undergoes an intramolecular redox reaction.
-
Mechanism: The nitro group abstracts a benzylic hydrogen, leading to the formation of a nitroso-benzaldehyde and releasing the "caged" substrate (if the alcohol was used to form an ester/ether).
-
Advantage: The 5-methoxy group red-shifts the absorption maximum compared to unsubstituted nitrobenzyls, allowing for potentially gentler cleavage conditions.
5.2 As a Drug Linker (EGFR Inhibitors)
This alcohol is a "masked" form of the aniline found in drugs like Osimertinib .
-
Workflow:
-
Activation: Convert Alcohol
Benzyl Bromide/Chloride (using or ). -
Coupling: React with a nucleophile (e.g., an indole or pyrimidine).
-
Unmasking: Reduce Nitro
Aniline (using or ). -
Acrylation: React Aniline with Acryloyl chloride to form the Michael Acceptor (warhead).
-
Detailed Analytical Workflow
To certify a batch of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, follow this integrated workflow.
Figure 2: Quality Control Decision Tree for intermediate qualification.
6.1 HPLC Method Parameters (Standard)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic ring) and 300-350 nm (Nitro group absorption).
6.2 NMR Diagnostic Signals (
in
)
-
5.0 - 5.5 ppm: Benzylic
(Singlet or Doublet if coupling with OH). -
3.8 - 4.0 ppm: Methoxy
(Singlet). - 7.0 - 8.0 ppm: Aromatic protons (Look for para-coupling constants or lack thereof to confirm substitution pattern).
References
-
Synthesis of Nitrobenzyl Derivatives
- Title: Preparation of 4-fluoro-2-methoxy-5-nitroaniline (Precursor/Deriv
- Source: World Intellectual Property Organiz
-
URL:[Link]
-
Photocleavable Group Chemistry
-
Title: Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol: a new and efficient photolabile protecting group.
- Source: Tetrahedron (via ScienceDirect).
-
URL:[Link]
-
-
Safety & Handling (Analog)
-
EGFR Inhibitor Synthesis (Osimertinib)
Sources
- 1. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
